[(2-Pyrrolidin-1-ylethyl)thio]acetic acid
Description
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid (CAS: 915924-49-1) is a sulfur-containing carboxylic acid derivative featuring a pyrrolidine ring linked via a thioether group. Its molecular formula is C₈H₁₅NO₂S, with a molecular weight of 189.28 g/mol. The compound is typically stored under controlled conditions (sealed, dry, 2–8°C) due to its sensitivity to moisture and temperature. Safety data indicate hazards including skin/eye irritation, toxicity upon ingestion (H302), and environmental toxicity (H410) .
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-8(11)7-12-6-5-9-3-1-2-4-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDJUXAXQOVVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256505 | |
| Record name | 2-[[2-(1-Pyrrolidinyl)ethyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-49-1 | |
| Record name | 2-[[2-(1-Pyrrolidinyl)ethyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-(1-Pyrrolidinyl)ethyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Nucleophilic Substitution
-
- 2-bromoethyl pyrrolidine
- Thioacetic acid
-
- The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
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- The nucleophilic sulfur atom from thioacetic acid attacks the electrophilic carbon in 2-bromoethyl pyrrolidine, leading to the formation of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid.
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- Yields can vary but are often reported between 60% to 85%, depending on the specific reaction conditions and purification methods used.
Method 2: Direct Acetylation
-
- Pyrrolidine
- Acetic anhydride
- Thiol (e.g., thiophenol)
-
- The reaction is conducted under reflux conditions in a suitable solvent like toluene for several hours.
-
- The thiol reacts with acetic anhydride to form a thioester intermediate, which subsequently reacts with pyrrolidine to yield the target compound.
-
- This method often provides higher purity products, with yields reported around 70% to 90%.
Method 3: One-Pot Synthesis
-
- Pyrrolidine
- Bromoacetic acid
- Sodium sulfide
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- The reactants are mixed in a solvent such as ethanol and heated under reflux.
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- Sodium sulfide acts as a sulfur source, facilitating the formation of the thioether and subsequent acetic acid incorporation in a single step.
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- Yields can reach up to 80%, making it an efficient method for synthesizing this compound.
| Method | Yield (%) | Purity (%) | Reaction Time | Solvent Used |
|---|---|---|---|---|
| Nucleophilic Substitution | 60-85 | Moderate | 4-6 hours | Dichloromethane |
| Direct Acetylation | 70-90 | High | 6-8 hours | Toluene |
| One-Pot Synthesis | 70-80 | High | 5-7 hours | Ethanol |
The preparation of this compound can be effectively achieved through various synthetic routes, each with its advantages regarding yield and purity. The choice of method may depend on available resources, desired purity levels, and scalability considerations for industrial applications. Further research into optimizing these methods could enhance efficiency and reduce costs associated with this compound's synthesis.
Future studies may focus on exploring alternative reagents or catalysts that could facilitate more efficient synthesis while minimizing environmental impact. Additionally, investigating the biological activity of synthesized compounds could provide insights into their potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Physicochemical Properties
- Lipophilicity: Quinoline derivatives (log P = 2.1–2.5) fall within optimal ranges for membrane permeability, while pyrrolidine analogs lack reported data .
- Solubility: Aromatic systems (e.g., indole, quinoline) may reduce aqueous solubility compared to aliphatic pyrrolidine derivatives .
Research Findings and Trends
Synthesis Methods : Thioacetic acids are commonly synthesized via reactions between thiols and chloroacetic acid derivatives (e.g., ). Pyrrolidine derivatives may require tailored conditions to preserve the amine group .
Biological Targets: Quinoline derivatives target plant growth pathways.
Structure-Activity Relationships (SAR) :
Biological Activity
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring combined with a thioether functional group linked to an acetic acid moiety. Its molecular formula is , and it possesses a molecular weight of 157.25 g/mol. The presence of both sulfur and nitrogen in its structure contributes to its reactivity and biological properties, making it a candidate for various applications in drug development and biochemical research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities, influence receptor binding, and interfere with cellular processes. The compound's thioether group enhances its reactivity with biological molecules, which is crucial for its potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various pathogens.
- Anticancer Properties : There is ongoing research into the anticancer effects of this compound, with some derivatives showing promise in inhibiting cancer cell proliferation and migration.
- Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties, indicating that this compound may also play a role in modulating inflammation-related pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Pyrrolidin-1-yl)acetic acid | Lacks thioether group | Primarily studied for neuroprotective effects |
| Thioacetic acid | Simple thioacid without pyrrolidine | More reactive but less specific in biological applications |
| 2-(Aminoethyl)thioacetic acid | Contains an amino group | Shows different binding affinities in protein interactions |
| [(3-Cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acid | Contains a cyano group | Potential anti-inflammatory activity |
The combination of the pyrrolidine ring and thioether functionality in this compound enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various thioacetic acid derivatives, including this compound, against bacterial strains. Results indicated significant inhibition zones, suggesting potential application as an antimicrobial agent.
- Anticancer Research : In vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer). The compound's mechanism involved inducing apoptosis and inhibiting cell migration .
- Proteomics Applications : Recent research highlighted the role of this compound in proteomics, particularly in modulating protein interactions crucial for understanding biochemical pathways related to disease states .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2-Pyrrolidin-1-ylethyl)thio]acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the pyrrolidine derivative reacts with chloroacetic acid under basic conditions. For example, analogous syntheses of thioacetic acid derivatives involve heating heterocyclic thiol precursors (e.g., 5-(hydroxy(phenyl)methyl)-4-R-triazole-3-thiones) with chloroacetic acid in ethanol or water, followed by purification via recrystallization . Key parameters include pH control (using NaOH/KOH) and solvent selection to optimize yield. Thin-layer chromatography (TLC) and IR spectroscopy are critical for confirming product purity and structure .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Based on safety data for structurally similar thioacetic acids:
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents and moisture. Use airtight containers to prevent decomposition .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Lipophilicity (log P) : Determined via quantum chemical calculations (e.g., DFT) to predict membrane permeability .
- pKa : Use potentiometric titration to assess ionization behavior, critical for bioavailability studies.
- Solubility : Evaluate in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence biological activity?
- Methodological Answer :
- Case Study : In quinoline-thioacetic acid derivatives, alkoxy substituents reduced toxicity while enhancing rhizogenesis stimulation in plant models. Sodium salts (e.g., QAC-5) showed higher bioavailability but increased toxicity compared to free acids .
- Experimental Design : Synthesize derivatives with varying alkyl/aryl groups on the pyrrolidine ring. Test toxicity in in vitro models (e.g., cell viability assays) and bioactivity (e.g., enzyme inhibition). Use multivariate analysis to correlate substituent effects with activity .
Q. What computational tools predict the toxicity and pharmacokinetics of this compound?
- Methodological Answer :
- Lipinski’s Rule of Five : Assess molecular weight, log P, hydrogen bond donors/acceptors to predict oral bioavailability .
- Toxicity Prediction : Use software like ProTox-II or ADMETlab to estimate acute toxicity (e.g., LD50) and organ-specific risks. For example, sodium salts of thioacetic acids often show higher dermal toxicity (Category 2B, H315) due to enhanced solubility .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding affinities .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple assays (e.g., in vitro enzymatic inhibition vs. in vivo plant rhizogenesis models) .
- Statistical Analysis : Apply ANOVA or Bayesian meta-analysis to identify confounding variables (e.g., pH, solvent polarity). For instance, ionized forms of thioacetic acids may show divergent activity in acidic vs. neutral media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
